2-(Isopropoxycarbonyl)nicotinic acid
Description
Properties
IUPAC Name |
2-propan-2-yloxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPPDIMZKGLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxycarbonyl)nicotinic acid typically involves the reaction of nicotinic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the isopropoxycarbonyl group to an isopropyl group.
Substitution: Nucleophilic substitution reactions can replace the isopropoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives with higher oxidation states.
Reduction: Isopropyl derivatives of nicotinic acid.
Substitution: Various functionalized nicotinic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Cardiovascular Health:
Research indicates that derivatives of nicotinic acid can be effective in treating conditions related to peripheral circulation and arteriosclerosis. For instance, compounds similar to 2-(Isopropoxycarbonyl)nicotinic acid have shown improved absorbability and reduced side effects compared to traditional nicotinic acid. Clinical studies have demonstrated that these compounds can enhance vasodilation and lower cholesterol levels without causing significant flushing or skin irritation, which are common side effects associated with nicotinic acid .
2. Antimicrobial Activity:
Recent studies have synthesized various derivatives of nicotinic acid and evaluated their antimicrobial properties. For example, acylhydrazones derived from nicotinic acid have exhibited promising activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. While this compound itself has not been explicitly tested for antimicrobial activity, its structural similarity to other active derivatives suggests potential efficacy in combating bacterial infections .
3. Cancer Research:
Nicotinic acid derivatives are being investigated for their role in cancer therapy. Some studies suggest that these compounds can modulate immune responses and enhance the effectiveness of chemotherapeutic agents. The ability of nicotinic acid to increase the number of neutrophils may contribute to its potential as an adjunct treatment in cancer therapy .
Industrial Applications
1. Cosmeceuticals:
Nicotinic acid derivatives are increasingly used in cosmetic formulations due to their beneficial effects on skin health. They are known to improve skin hydration, reduce redness, and enhance overall skin appearance. This compound could potentially be incorporated into creams and lotions aimed at improving skin texture and treating conditions such as acne or rosacea .
2. Metal Finishing:
In the industrial sector, nicotinic acid is utilized as a brightener additive in metal plating processes. It enhances the quality of zinc and cadmium coatings by promoting uniform deposition and improving surface brightness. The application of this compound in this context could further optimize these processes by providing better control over the electroplating parameters .
Agricultural Applications
1. Agrochemical Intermediates:
Nicotinic acid serves as a precursor for various agrochemical products. Its derivatives can be used to synthesize herbicides and pesticides that are effective against a range of agricultural pests while being environmentally friendly. The potential use of this compound in developing new agrochemicals warrants further investigation due to its structural properties that may enhance herbicidal activity .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the applications of this compound:
Mechanism of Action
The mechanism by which 2-(Isopropoxycarbonyl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a precursor to nicotinic acid, which is involved in the synthesis of NAD⁺ (nicotinamide adenine dinucleotide), a coenzyme essential for cellular respiration and energy production. The isopropoxycarbonyl group may also influence the compound's bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(Isopropoxycarbonyl)nicotinic acid with its analogs:
Note: Molecular weight calculated based on structure. Direct data for this compound are inferred from analogs.
Key Observations:
- Substituent Effects : The isopropoxycarbonyl group introduces steric bulk and lipophilicity, contrasting with the polar hydroxyl group in 2-hydroxynicotinic acid. This may improve blood-brain barrier penetration compared to hydrophilic analogs .
- Solubility Trends : Thio- and alkoxy-substituted derivatives (e.g., 2-(allylthio)nicotinic acid) exhibit lower aqueous solubility than hydroxylated analogs, aligning with the lipophilic nature of the isopropoxycarbonyl group.
- Isomerism : Positional isomerism (e.g., 2-hydroxy vs. 2-hydroxyisonicotinic acid) significantly affects biological activity due to altered hydrogen-bonding patterns and receptor interactions .
Enzyme Inhibition and Anti-Cancer Activity
- 2-Hydroxynicotinic acid (2-HNA) : Demonstrated potent inhibition of nicotinate phosphoribosyltransferase (NAPRT), a target in cancer therapy, due to its structural mimicry of nicotinic acid .
- Thioether Derivatives : Compounds like 2-(allylthio)nicotinic acid may act as prodrugs, releasing active metabolites upon thioether oxidation. Their activity depends on substituent stability and cellular uptake .
- Isopropoxycarbonyl Analogs : The ester group in this compound could enhance metabolic stability, prolonging half-life compared to hydrolytically labile esters (e.g., methyl or ethyl esters).
Receptor Modulation
Biological Activity
2-(Isopropoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropoxycarbonyl group attached to the nitrogen atom of the pyridine ring. This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of approximately 197.22 g/mol, exhibits significant biological activity due to its structural features. The incorporation of the isopropoxycarbonyl group enhances its lipophilicity, potentially influencing its pharmacological properties and therapeutic applications.
Structure and Properties
The compound contains a pyridine ring, which is known for contributing to various biological activities. Its physical properties include:
- Appearance : White to off-white powder
- Solubility : Soluble in water
- Melting Point : Approximately 236-239 °C
Biological Activity Overview
As a derivative of nicotinic acid (vitamin B3), this compound may exhibit biological activities similar to those of nicotinic acid, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Immunomodulatory Effects : May enhance immune response by increasing white blood cell counts.
- Metabolic Regulation : Potential influence on lipid metabolism and cholesterol levels.
Antimicrobial Activity
Research indicates that compounds related to nicotinic acid can exhibit antimicrobial properties. For instance, studies have shown that nicotinic acid derivatives can enhance the immune response against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.95 µg/mL against Gram-positive bacteria, suggesting significant antimicrobial potential .
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Acylhydrazone Derivative 1 | 1.95 | Staphylococcus epidermidis |
| Acylhydrazone Derivative 2 | 7.81 | Staphylococcus aureus (MRSA) |
| This compound | TBD | TBD |
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of nicotinic acid derivatives highlighted the promising antimicrobial activity of these compounds. The research involved synthesizing a series of acylhydrazones from nicotinic acid, which were then tested for their antimicrobial efficacy. Notably, some derivatives showed promising results against resistant strains of bacteria, indicating their potential for therapeutic applications in treating infections caused by pathogenic microorganisms .
Case Study Example
In a specific case study examining the effects of various nicotinic acid derivatives on bacterial strains, it was found that certain modifications to the structure significantly enhanced antimicrobial activity. The study utilized molecular docking techniques to predict interactions between these compounds and bacterial targets, further supporting their potential as effective antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Isopropoxycarbonyl)nicotinic acid?
Methodological Answer: Synthesis typically involves esterification of nicotinic acid with isopropyl chloroformate under controlled conditions. Key steps include:
- Activation of the carboxylic acid group using coupling agents (e.g., DCC or EDC).
- Reaction with isopropanol in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity . Safety protocols for handling reactive intermediates (e.g., chloroformates) should follow OSHA guidelines, including fume hood use and PPE .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy (¹H and ¹³C) to verify esterification and aromatic proton environments.
- HPLC with UV detection (λ ~260 nm) to assess purity and resolve degradation products.
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+ ~238 m/z).
- FTIR to identify carbonyl (C=O) stretches (~1720 cm⁻¹ for ester and ~1700 cm⁻¹ for carboxylic acid) .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Ensure local exhaust ventilation to avoid inhalation of fine particles.
- Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Follow spill protocols: neutralize with sodium bicarbonate and collect with inert absorbents .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst optimization: Employ DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics.
- Temperature control: Maintain ≤25°C to suppress competing hydrolysis.
- Real-time monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. What are the potential mechanisms of action for this compound in biological systems?
Methodological Answer:
- Receptor binding: Structural analogs of nicotinic acid (e.g., NAD precursors) activate GPR109A, a G protein-coupled receptor linked to anti-lipolytic effects.
- Metabolic pathways: The isopropoxycarbonyl group may resist esterase cleavage, prolonging bioavailability compared to unmodified nicotinic acid.
- Oxidative metabolism: In acidic environments, peroxomonosulfate-mediated oxidation could generate bioactive intermediates .
Q. How can contradictory data in pharmacological studies of this compound be resolved?
Methodological Answer:
- PICOT framework: Define population (e.g., in vitro vs. in vivo models), intervention (dose range), comparison (positive/negative controls), and outcome (e.g., lipid profile changes).
- Systematic review: Aggregate data from studies using standardized assays (e.g., LDL-C reduction in hyperlipidemic models).
- Mechanistic reconciliation: Investigate confounding factors (e.g., receptor polymorphisms or co-administered agents like laropiprant in clinical trials) .
Q. What are the degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Acidic conditions (pH <3): Ester hydrolysis dominates, yielding nicotinic acid and isopropanol. Rate studies show second-order kinetics with respect to H⁺ concentration .
- Alkaline conditions (pH >10): Base-catalyzed saponification produces a carboxylate salt.
- Stability assays: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
